1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
Mechanism of Action
Target of Action
Indole derivatives, in general, are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes, including cell signaling, metabolism, and gene expression .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, are known to interact with enzymes involved in the synthesis of biologically active molecules. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, they can affect cellular metabolism by interacting with metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and cellular function. For instance, indole derivatives have been shown to bind to the active sites of enzymes, inhibiting their activity and thereby affecting downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can degrade over time, leading to changes in their biological activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring the compound’s stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active molecules. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s biological activity and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. These localization patterns are important for understanding the compound’s mechanism of action and its potential effects on cellular processes .
Preparation Methods
The synthesis of 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another approach is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of 1H-indole-3-carbaldehyde with an isocyanide and an aldehyde to form the desired product . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
1H-indole-3-carbaldehyde: A simpler indole derivative with similar reactivity but lacking the isobutyl and methyl substituents.
2,7-Dimethyl-1H-indole-3-carbaldehyde: Another indole derivative with additional methyl groups, which may influence its chemical properties and reactivity.
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: A methoxy-substituted indole derivative with different electronic and steric effects.
Properties
IUPAC Name |
2-methyl-1-(2-methylpropyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10(2)8-15-11(3)13(9-16)12-6-4-5-7-14(12)15/h4-7,9-10H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWFLLRAZZIMTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359596 |
Source
|
Record name | 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714278-20-3 |
Source
|
Record name | 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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